N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethoxy-N-(4-methylbenzoyl)benzenesulfonamide
CAS No.: 518318-17-7
Cat. No.: VC21509016
Molecular Formula: C27H25NO6S
Molecular Weight: 491.6g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 518318-17-7 |
|---|---|
| Molecular Formula | C27H25NO6S |
| Molecular Weight | 491.6g/mol |
| IUPAC Name | N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-ethoxyphenyl)sulfonyl-4-methylbenzamide |
| Standard InChI | InChI=1S/C27H25NO6S/c1-5-33-22-11-13-23(14-12-22)35(31,32)28(27(30)20-8-6-17(2)7-9-20)21-10-15-25-24(16-21)26(18(3)29)19(4)34-25/h6-16H,5H2,1-4H3 |
| Standard InChI Key | GZMPXWQPANHEED-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4=CC=C(C=C4)C |
| Canonical SMILES | CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4=CC=C(C=C4)C |
Introduction
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethoxy-N-(4-methylbenzoyl)benzenesulfonamide is a synthetic organic compound belonging to the class of benzenesulfonamides. These compounds are widely studied for their potential applications in medicinal chemistry, particularly as enzyme inhibitors and antimicrobial agents. The unique structure of this compound combines a benzofuran moiety with sulfonamide and benzoyl functional groups, making it a candidate for biological activity studies.
Synthesis
The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethoxy-N-(4-methylbenzoyl)benzenesulfonamide involves multi-step organic reactions:
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Formation of the benzofuran core: Typically achieved via cyclization reactions between substituted o-hydroxyacetophenones and chloroacetone.
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Introduction of the sulfonamide group: Reaction of the benzofuran intermediate with sulfonyl chlorides under basic conditions.
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Addition of the benzoyl group: Coupling with p-toluoyl chloride in the presence of a base.
Biological Activity
Potential Applications:
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Enzyme Inhibition: Sulfonamides are known to inhibit carbonic anhydrases (CAs), enzymes involved in pH regulation and tumor progression. Studies on related compounds suggest this derivative may selectively target isoforms such as CA IX, which is overexpressed in tumor cells .
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Antimicrobial Properties: Benzenesulfonamides have shown efficacy against bacterial strains, likely due to interference with bacterial metabolic enzymes .
Mechanism of Action:
The sulfonamide group mimics natural substrates of enzymes, binding to active sites and inhibiting enzymatic function. The lipophilic benzofuran and benzoyl groups may enhance cellular uptake.
Research Findings
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